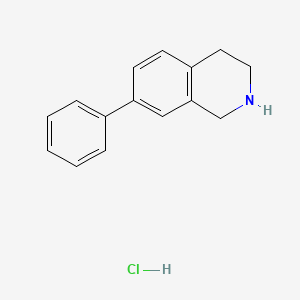
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H15N·HCl. It belongs to the class of tetrahydroisoquinoline derivatives and is commonly used in medicinal chemistry research. The compound exhibits interesting biological activities and has potential therapeutic applications .
Synthesis Analysis
The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps. One common approach is the reduction of the corresponding isoquinoline precursor using a suitable reducing agent. Various synthetic routes have been explored, including catalytic hydrogenation, metal-mediated reduction, and reductive amination. Researchers have optimized reaction conditions to achieve high yields and purity .Molecular Structure Analysis
The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a phenyl group attached. The nitrogen atom in the isoquinoline ring forms a bond with the hydrogen chloride (HCl) molecule. The compound’s three-dimensional arrangement influences its biological activity and interactions with target proteins .Chemical Reactions Analysis
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure and enhance its pharmacological properties .科学的研究の応用
Neurodegenerative Disease Research
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: has been studied for its potential role in neurodegenerative diseases. It’s a structural analog of tetrahydroisoquinoline, which is found in the human brain and implicated in Parkinson’s disease. Research suggests that this compound may help in understanding the biochemical pathways involved in neurodegeneration .
Synthetic Intermediate for Alkaloid Synthesis
This compound serves as a key intermediate in the synthesis of various alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological effects and are used in medicine for their analgesic and anti-malarial properties .
Development of Antimicrobial Agents
The isoquinoline scaffold is a common feature in molecules with antimicrobial properties. As such, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be utilized in the design and synthesis of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .
Cancer Research
Isoquinolines are also known to possess anticancer activities. This compound can be used to develop novel chemotherapeutic agents. Its derivatives may inhibit the growth of cancer cells and can be a valuable tool in cancer research to explore new treatment avenues .
Chemical Biology and Proteomics
In chemical biology, this compound can be used to modify peptides and proteins, aiding in the study of protein-protein interactions. It can also serve as a probe in proteomics to understand the function of various proteins within the cell .
Organic Synthesis and Catalysis
As an organic building block, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in organic synthesis. It can act as a ligand in catalytic cycles, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure substances .
作用機序
Target of Action
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds .
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the formation of an intermediate iminium , which can undergo various transformations, leading to diverse biological activities .
Biochemical Pathways
The biochemical pathways affected by 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds . These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of similar thiq-based compounds have been noted , which could influence their bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds , the effects could range from antimicrobial to neuroprotective.
Action Environment
The action, efficacy, and stability of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods , suggesting that these compounds may be stable under a variety of conditions.
将来の方向性
特性
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHNYDGTKSXUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947351 | |
| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24464-13-9 | |
| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



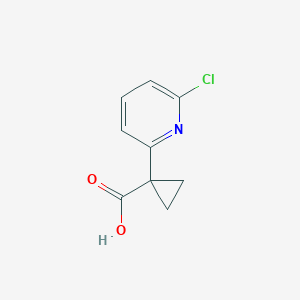


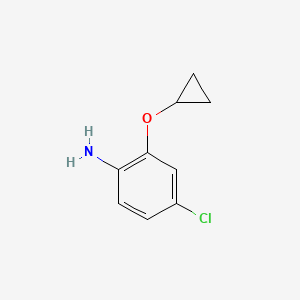
![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)

![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)
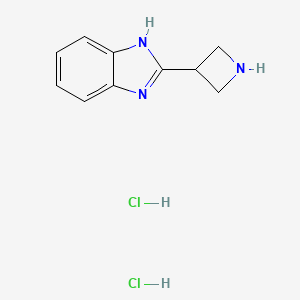
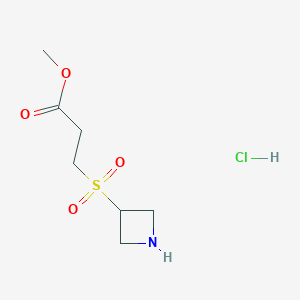
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)